molecular formula C7H17O3P B13765096 Isobutyl (2-hydroxyethyl)methylphosphinate CAS No. 53314-61-7

Isobutyl (2-hydroxyethyl)methylphosphinate

Cat. No.: B13765096
CAS No.: 53314-61-7
M. Wt: 180.18 g/mol
InChI Key: UDQBLBPJVKUWET-UHFFFAOYSA-N
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Description

Isobutyl methylphosphonate (CAS RN: 1604-38-2) is an organophosphorus compound with the molecular formula C₅H₁₃O₃P. Its IUPAC name is Isobutyl methylphosphonate, and it is classified under Schedule 2B02. Structurally, it consists of a methylphosphonate group esterified with an isobutyl (2-methylpropyl) chain. Key synonyms include O-Isobutyl methylphosphonate and 2-Methylpropyl methylphosphonate .

Properties

CAS No.

53314-61-7

Molecular Formula

C7H17O3P

Molecular Weight

180.18 g/mol

IUPAC Name

2-[methyl(2-methylpropoxy)phosphoryl]ethanol

InChI

InChI=1S/C7H17O3P/c1-7(2)6-10-11(3,9)5-4-8/h7-8H,4-6H2,1-3H3

InChI Key

UDQBLBPJVKUWET-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-hydroxyethyl)methylphosphinate typically involves the reaction of isobutyl alcohol with methylphosphinic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyl (2-hydroxyethyl)methylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of isobutyl (2-hydroxyethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights critical differences between Isobutyl methylphosphonate and structurally related phosphonates/phosphinates:

Compound Name CAS RN Molecular Formula Key Substituents Functional Groups Evidence ID
Isobutyl methylphosphonate 1604-38-2 C₅H₁₃O₃P Isobutyl, methyl Phosphonate ester (P=O, two OR)
Ethyl methylphosphinate 16391-07-4 C₃H₉O₂P Ethyl, methyl Phosphinate (P=O, one OR, one R)
Ethyl methyl methylphosphonate 18755-36-7 C₄H₁₁O₃P Ethyl, methyl, methyl Phosphonate ester (P=O, two OR)
2-Ethoxyethylphosphinate N/A C₄H₁₀O₃P Ethoxyethyl Phosphinate with ether linkage
Ethyl (cyanomethyl)methylphosphinate 112927-49-8 C₅H₁₀NO₂P Ethyl, cyanomethyl Phosphinate with nitrile group
Key Observations:

Phosphonate vs. Phosphinate Backbone :

  • Isobutyl methylphosphonate and Ethyl methyl methylphosphonate are phosphonates , characterized by a P=O group and two ester linkages (OR groups) .
  • Ethyl methylphosphinate and 2-Ethoxyethylphosphinate are phosphinates , with one ester (OR) and one alkyl (R) group directly bonded to phosphorus .

Ethyl (cyanomethyl)methylphosphinate introduces a nitrile (-CN) group, which increases polarity and reactivity in hydrolysis or nucleophilic addition reactions .

Functional Group Diversity :

  • 2-Ethoxyethylphosphinate contains an ether-oxygen in its substituent, improving solubility in polar solvents compared to purely alkyl-substituted analogs .

Industrial and Regulatory Considerations

  • Regulatory Status : All compounds listed fall under Schedule 2B04, indicating their relevance to chemical weapon precursor monitoring .
  • Applications: Isobutyl methylphosphonate: Intermediate in pesticide or flame-retardant synthesis. Ethyl (cyanomethyl)methylphosphinate: Potential use in specialty polymers due to its nitrile functionality .

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